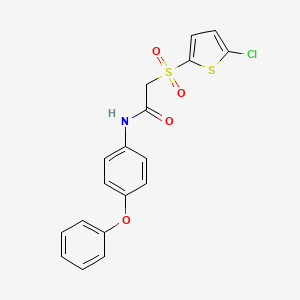

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide

Description

Propriétés

IUPAC Name |

2-(5-chlorothiophen-2-yl)sulfonyl-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4S2/c19-16-10-11-18(25-16)26(22,23)12-17(21)20-13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEBVKZSKNSINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

Formation of 5-chlorothiophene-2-sulfonyl chloride: This intermediate is prepared by reacting 5-chlorothiophene with chlorosulfonic acid under controlled conditions.

Coupling with 4-phenoxyphenylamine: The sulfonyl chloride intermediate is then reacted with 4-phenoxyphenylamine in the presence of a base such as triethylamine to form the desired sulfonamide.

Acetylation: The final step involves the acetylation of the sulfonamide with acetic anhydride to yield 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the sulfonyl group or the acetamide moiety.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group and the phenoxyphenyl moiety may play key roles in binding to target proteins or enzymes, modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pharmacological and Binding Properties

- Activity Insights: The 5-chlorothiophene-sulfonyl group in the target compound may enhance binding to hydrophobic pockets in proteins, as seen in 5RH1’s interaction with SARS-CoV-2 protease . The 4-phenoxyphenyl group, shared with Compound 24 and 38, likely contributes to π-π stacking or steric stabilization, a feature critical in anti-inflammatory and analgesic agents . Sulfonamide vs.

Activité Biologique

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound with a molecular formula of . It features a unique structural arrangement that includes a chlorinated thiophene ring, a sulfonamide group, and a phenoxyphenyl moiety. This structure positions the compound as a candidate for various biological applications, particularly in pharmacology.

Structural Characteristics

The compound's structure can be broken down as follows:

- Chlorothiophenyl Group : This component enhances the lipophilicity and potential receptor interactions.

- Sulfonamide Linkage : Known for its biological activity, particularly in enzyme inhibition.

- Phenoxyphenyl Moiety : This part contributes to the compound's ability to interact with biological targets.

Research indicates that 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide exhibits several biological activities, primarily through its interaction with various enzymes and receptors. Notably, studies have focused on its role as an inhibitor of urease and other enzymes involved in inflammatory processes.

Urease Inhibition

The compound has demonstrated significant urease inhibition, which is crucial for treating conditions like urinary tract infections and certain types of kidney stones. The IC50 value for urease inhibition has been reported at approximately .

Comparative Biological Activity

A comparison of similar compounds reveals that 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide may offer enhanced activity due to its unique structural features. The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chlorothiophen-2-carboxylic acid | Thiophene ring with carboxylic acid | Antimicrobial |

| N-(4-Bromophenyl)acetamide | Phenyl group substituted with bromine | Analgesic properties |

| 4-(Phenoxy)benzoic acid | Phenoxy group attached to benzoic acid | Anti-inflammatory |

| 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide | Thiophene, sulfonamide, phenoxy | Urease inhibition, potential anti-inflammatory |

Case Studies

- Urease Inhibition Studies : A series of derivatives including the target compound were synthesized and evaluated for urease inhibition. The findings suggested that modifications in the acetamide structure significantly influenced biological activity, highlighting the importance of specific substituents on efficacy .

- Anti-inflammatory Potential : Research involving analogs of sulfonamide-containing acetamides showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The compound exhibited multitarget inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), suggesting potential applications in treating inflammatory diseases .

Future Directions

While initial studies demonstrate promising biological activities for 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide , further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models to assess pharmacokinetics and bioavailability.

- Structure–Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize lead compounds for drug development.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide?

The compound is synthesized via coupling reactions between carboxylic acid derivatives and sulfonamide intermediates. For example, it can be prepared by reacting 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid with 5-chlorothiophene-2-sulfonamide under ambient conditions, followed by purification using reversed-phase HPLC (39% yield) . Similar sulfonamide-acetamide conjugates are synthesized using Fe(III)-catalyzed N-amidomethylation, where reaction optimization includes temperature control and catalyst selection .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .

- X-ray Crystallography : To resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds in related N-(substituted phenyl)acetamides) .

Key Data from Evidence :

- Intramolecular C–H⋯O hydrogen bonds stabilize the molecular conformation in crystal structures .

- Intermolecular N–H⋯O bonds contribute to chain formation along crystallographic axes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Low yields (e.g., 39% ) may arise from competing side reactions or inefficient purification. Strategies include:

Q. How can contradictions in biological activity data be resolved for this compound?

Discrepancies in bioactivity (e.g., anticancer vs. non-active results) require:

- Dose-Response Studies : Establish EC/IC values across multiple assays.

- Target Validation : Use siRNA or CRISPR to confirm protein targets (e.g., AKR1C3 in prostate cancer ).

- Structural Analog Comparison : Test derivatives with modified sulfonyl or phenoxyphenyl groups to isolate pharmacophoric motifs .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?

- Molecular Docking : Simulate binding to targets like AKR1C3 using AutoDock Vina or Schrödinger .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with activity data .

- MD Simulations : Assess conformational stability of the sulfonyl-acetamide backbone in solvent environments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.